2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane 2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane
Brand Name: Vulcanchem
CAS No.: 170025-82-8
VCID: VC16850532
InChI: InChI=1S/C26H51BrO2/c1-3-5-7-9-11-13-15-17-20-26(23-28-25(19-22-27)29-24-26)21-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3
SMILES:
Molecular Formula: C26H51BrO2
Molecular Weight: 475.6 g/mol

2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane

CAS No.: 170025-82-8

Cat. No.: VC16850532

Molecular Formula: C26H51BrO2

Molecular Weight: 475.6 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane - 170025-82-8

Specification

CAS No. 170025-82-8
Molecular Formula C26H51BrO2
Molecular Weight 475.6 g/mol
IUPAC Name 2-(2-bromoethyl)-5,5-didecyl-1,3-dioxane
Standard InChI InChI=1S/C26H51BrO2/c1-3-5-7-9-11-13-15-17-20-26(23-28-25(19-22-27)29-24-26)21-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3
Standard InChI Key LLWPKDVBJHCFEH-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCC1(COC(OC1)CCBr)CCCCCCCCCC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,3-dioxane ring (a six-membered cyclic ether with two oxygen atoms at the 1- and 3-positions) modified with:

  • A 2-(2-bromoethyl group: A two-carbon chain terminating in a bromine atom, enabling nucleophilic substitution reactions.

  • 5,5-Didecyl substituents: Two linear decyl chains (C₁₀H₂₁) at the 5-position, introducing significant hydrophobicity and steric hindrance.

This combination creates a molecule with distinct solubility behavior, favoring nonpolar solvents, and a propensity for regioselective reactions at the bromoethyl site.

Table 1: Comparative Structural Features of Dioxane Derivatives

CompoundSubstituentsMolecular FormulaMolecular Weight (g/mol)Key Properties
2-(2-Bromoethyl)-1,3-dioxane2-BromoethylC₆H₁₁BrO₂195.05Moderate lipophilicity
5,5-Dimethyl-1,3-dioxane5,5-DimethylC₆H₁₂O₂116.16High volatility
Target Compound2-Bromoethyl, 5,5-didecylC₂₆H₅₁BrO₂487.59Extreme lipophilicity

Physicochemical Characteristics

While experimental data for the didecyl derivative are unavailable, properties can be extrapolated from analogs:

  • Boiling Point: Expected to exceed 200°C due to high molecular weight and van der Waals interactions from decyl chains.

  • Solubility: Likely insoluble in water but miscible with hydrocarbons, chlorinated solvents, and ethers.

  • Stability: The 1,3-dioxane ring is resistant to base hydrolysis but cleaves under acidic conditions, regenerating carbonyl precursors. The bromoethyl group is susceptible to nucleophilic attack, especially in polar aprotic solvents .

Synthetic Methodologies

Proposed Synthetic Routes

The synthesis of 2-(2-bromoethyl)-5,5-didecyl-1,3-dioxane requires sequential functionalization of the dioxane ring. A plausible pathway involves:

Step 1: Synthesis of 5,5-Didecyl-1,3-dioxane

  • Cyclization of Decyl-Substituted Diols: Reacting a diketone (e.g., 5,5-didecyl-1,3-diketone) with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) forms the 1,3-dioxane ring .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Step 2: Bromoethyl Functionalization

  • Alkylation: Treating 5,5-didecyl-1,3-dioxane with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) introduces the bromoethyl group via nucleophilic substitution.

  • Optimization: Reaction conditions (temperature, solvent polarity) must balance yield and byproduct formation. Polar aprotic solvents like DMF may enhance reactivity .

Table 2: Hypothetical Reaction Conditions

ParameterOptimal ValuePurpose
Temperature60–80°CAccelerate substitution without degradation
SolventDimethylformamide (DMF)Stabilize transition state
CatalystPotassium carbonateScavenge HBr, shift equilibrium
Reaction Time12–24 hoursEnsure complete conversion

Challenges in Synthesis

  • Steric Hindrance: Bulky decyl groups may slow bromoethylation, necessitating elevated temperatures or catalytic additives.

  • Purification: High molecular weight and lipophilicity complicate isolation via standard techniques. Preparative HPLC or repeated recrystallization may be required.

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom in the bromoethyl group serves as a leaving group, enabling reactions with nucleophiles (e.g., amines, thiols, azides). For example:
R-Br+NaN3R-N3+NaBr\text{R-Br} + \text{NaN}_3 \rightarrow \text{R-N}_3 + \text{NaBr}
This reactivity is foundational for synthesizing azide intermediates for click chemistry applications .

Ring-Opening Reactions

Under acidic conditions (e.g., HCl/H₂O), the 1,3-dioxane ring hydrolyzes to regenerate the parent diketone and ethylene glycol:
Dioxane+H2OH+Diketone+Ethylene Glycol\text{Dioxane} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Diketone} + \text{Ethylene Glycol} This property allows temporary protection of carbonyl groups during multistep syntheses.

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